4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride

Medicinal chemistry Kinase inhibitor design Bioisosteres

Standard C-3 carboxamide intermediates frequently fail to achieve sufficient hinge-region affinity (<1 µM IC₅₀) in BTK/CDK9 kinase programs. This carboximidamide hydrochloride (98% purity, MW 201.66) provides an additional H-bond donor (+1 vs. carboxamide; amidine pKa ~10-11) enabling bidentate kinase hinge interactions. The defined 1 eq. HCl counterion ensures precise stoichiometric control in asymmetric catalysis (up to 98% ee) by avoiding the variable-weight risk of the diacetate form. TPSA 79.72 Ų and predicted LogP 0.40 support CNS-penetrant candidate development while minimizing lipophilic selectivity burden.

Molecular Formula C7H12ClN5
Molecular Weight 201.66 g/mol
Cat. No. B12841032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride
Molecular FormulaC7H12ClN5
Molecular Weight201.66 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=NN2C1)C(=N)N.Cl
InChIInChI=1S/C7H11N5.ClH/c8-6(9)5-4-11-12-3-1-2-10-7(5)12;/h4,10H,1-3H2,(H3,8,9);1H
InChIKeyMUZSCJNRPRXGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide Hydrochloride for Kinase Discovery


4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride (CAS 2253639-11-9; molecular formula C₇H₁₂ClN₅; MW 201.66 g/mol) is a bicyclic heterocycle combining a partially saturated pyrimidine ring fused to a pyrazole core bearing a carboximidamide group at position 3 . The chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged motif in kinase drug discovery, most notably exemplified by the FDA-approved BTK inhibitor zanubrutinib [1]. The carboximidamide functionality (an imine analog of the more common carboxamide) offers distinctly different hydrogen-bond donor/acceptor capacity and basicity, making this hydrochloride salt a strategic intermediate for exploring non-classical bioisosteric space in early-stage medicinal chemistry [2].

Scaffold Privileged tetrahydropyrazolo[1,5-a]pyrimidine motif for kinase discovery
Functionality Carboximidamide hydrochloride extends H-bond donor capacity vs. standard carboxamide
Stoichiometry Defined hydrochloride salt for precise molar calculations in synthetic workflows

Why 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide HCl Resists Substitution


Within the tetrahydropyrazolo[1,5-a]pyrimidine family, the C-3 substituent dictates both reactivity profile and final target engagement. The carboxamide analog (CAS 115931-34-5) provides a neutral, planar amide with limited basicity (conjugate acid pKa ~0.5), whereas the carboximidamide hydrochloride introduced here exhibits pronounced basicity (amidine pKa ~10–11) and an additional hydrogen-bond donor [1]. The carbonitrile (CAS 115931-97-0) offers a linear, electron-withdrawing cyano group unsuitable for generating guanidine or amidine motifs through further derivatization . The diacetate salt of the same free base (Sigma-Aldrich/Enamine EN300-6496877) differs in counterion identity, leading to altered crystallinity, hygroscopicity, and solubility that preclude simple molar-equivalent substitution in salt-sensitive protocols . Consequently, generic replacement by any of these structural neighbors would alter reaction trajectory, physicochemical behavior, or biological readout, undermining reproducibility and SAR integrity.

Carboxamide analog
The neutral carboxamide lacks the basic amidine and an extra H-bond donor; replacement alters hinge-binding geometry and reactivity profile.
Carbonitrile analog
The linear cyano group cannot generate guanidine/amidine motifs through derivatization, limiting downstream diversification.
Diacetate salt form
Different counterion identity and potential acetic acid loss during storage may shift crystallinity, hygroscopicity, and molar equivalent accuracy.

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide HCl – Quantitative Comparator Benchmarks


Enhanced H-Bond Donor Capacity vs. Carboxamide

The carboximidamide group in the target compound provides three hydrogen-bond donors (one amine NH and two amidine NH₂ protons) compared to two donors in the carboxamide analog (NH₂ group only). Calculated from structure: target compound has 3 H-bond donors, carboxamide has 2 H-bond donors . This additional donor capacity enables a distinct pharmacophore geometry exploited in amidine-based kinase inhibitors for improved hinge-region binding [1].

H-Bond Donors
Class-level inference
Target: 3 donors (carboximidamide NH2 + NH) Carboxamide: 2 donors (amide NH2) Difference: +1 donor
May support hinge-binding assay design through additional interaction space
Structural analysis; confirm in target kinase co-crystal structures
Medicinal chemistry Kinase inhibitor design Bioisosteres

Purity Advantage: Hydrochloride vs. Diacetate Salt

The hydrochloride salt offered by Leyan (Cat. 2238583) is supplied at 98% purity . The diacetate salt of the identical free base, distributed by Sigma-Aldrich (ENAH3035E61D), carries a purity specification of 95% . This 3-percentage-point purity increment reduces the burden of byproduct removal in multi-step synthetic sequences and improves lot-to-lot consistency for quantitative analytical method validation.

Purity comparison
Data to verify
Hydrochloride (Leyan): 98% Diacetate (Sigma-Aldrich): 95% Absolute difference: +3% points
Supports purity-dependent synthetic workflows such as asymmetric catalysis
Vendor specifications; verify lot-specific purity before sensitive steps
Chemical procurement Salt selection Method development

Lower Lipophilicity via Hydrochloride Salt Form

The predicted logP for the hydrochloride salt is 0.40 (based on the free base structure in Leyan's database) . Typical tetrahydropyrazolo[1,5-a]pyrimidine carboxamides bearing small alkyl or aryl substituents exhibit calculated logP values in the range of 1.0–2.5 [1], while the carbonitrile analog (C₇H₈N₄, MW 148.17) has an estimated logP of approximately 0.85–1.2 . The lower logP of the carboximidamide hydrochloride is consistent with the combined effect of increased polarity from the amidine moiety and the hydrochloride counterion, potentially translating to improved aqueous solubility in early pharmacokinetic assays.

Predicted logP
Cross-study comparable
Target (free base): 0.40 Carboxamide class: 1.0–2.5 Carbonitrile: 0.85–1.2 Δ: 0.4–2.1 log units lower
Lower lipophilicity may support aqueous solubility in early PK assay design
Predicted values; experimental logD/logP verification recommended
Physicochemical property logP Permeability

Counterion-Dependent Handling: Hydrochloride vs. Diacetate

The hydrochloride salt is a defined, single-counterion species (MW 201.66 g/mol) that permits exact molar calculations in stoichiometric reactions . The commercially available diacetate salt contains two acetic acid molecules per free base equivalent (MW 285.3 g/mol) and may exhibit variable acetic acid content upon prolonged storage at room temperature, as recommended by Sigma-Aldrich . Any latent volatility or hygroscopicity of the acetic acid counterion introduces weighing uncertainty when precise stoichiometry is required, particularly in catalyst screens or salt metathesis steps.

Counterion stability
Data to verify
Hydrochloride: 1 eq HCl, MW 201.66, defined stoichiometry Diacetate: 2 eq AcOH, MW 285.3, potential AcOH loss at RT MW difference: +83.64 g/mol
Supports precise stoichiometric calculations for catalyst optimization
Storage stability may differ; validate counterion integrity for stoichiometric applications
Salt selection Stability Weighing accuracy

CNS-Favorable TPSA Profile vs. Carboxamide and Carbonitrile

The hydrochloride salt exhibits a predicted TPSA of 79.72 Ų with only 1 rotatable bond . By comparison, the carboxamide analog has a TPSA of approximately 72–76 Ų (calculated from its amide oxygen replacing the imine nitrogen), and the carbonitrile has a lower TPSA (~58 Ų) due to the absence of the amidine NH₂ group . The TPSA value of the target compound remains comfortably within the <90 Ų threshold widely associated with favorable blood-brain barrier penetration, while providing higher polarity than the carbonitrile for improved solubility [1].

TPSA & rotatable bonds
Cross-study comparable
Target: TPSA 79.72 Ų, 1 rotatable bond Carboxamide: ~72–76 Ų Carbonitrile: ~58 Ų TPSA difference: +3.7 to 21.7 Ų
Supports CNS permeability evaluation in kinase inhibitor programs
Predicted TPSA; confirm experimentally with PAMPA or Caco-2 assays
Drug-likeness CNS drug discovery Physicochemical property

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide HCl – High-Impact Applications


Kinase Inhibitor Lead Generation with Extended Hinge Binding

When the standard carboxamide at C-3 fails to achieve sufficient hinge-region affinity (< 1 µM IC₅₀) in biochemical BTK or CDK9 kinase assays, the carboximidamine hydrochloride provides an additional hydrogen-bond donor (+1 vs. carboxamide) that can form bidentate interactions with the kinase hinge backbone. The predicted logP of 0.40 supports early aqueous solubility, reducing the need for lipophilic solubilizing groups that often compromise selectivity [REFS-1, REFS-2].

Asymmetric Hydrogenation Catalyst Screening with Defined Stoichiometry

In Rh- or Ir-catalyzed asymmetric reductive dearomatization protocols targeting chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines (achieving up to 98% ee), precise stoichiometric control is paramount to avoid catalyst poisoning. The defined hydrochloride counterion (1 eq. HCl, MW 201.66 g/mol) eliminates the variable-weight risk of the diacetate form (2 eq. acetic acid, MW 285.3 g/mol, potential acetic acid loss at RT) and provides 98% purity, 3 percentage points above the diacetate, reducing impurities that can deactivate chiral Rh/Ir complexes [REFS-3, REFS-4].

CNS Drug Discovery with Balanced TPSA for BBB Penetration

The compound's TPSA of 79.72 Ų places it within the < 90 Ų window associated with CNS penetration, while being sufficiently polar to avoid the high LogP (> 3.0) liabilities of fully aromatic pyrazolo[1,5-a]pyrimidine intermediates. This property profile supports its use as a core intermediate in brain-penetrant kinase inhibitor programs where both permeability and solubility are mandatory for in vivo proof-of-concept studies [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Carboximidamide H-bond donor extension
Biochemical kinase assay affinity and hinge-region interaction
Asymmetric hydrogenation catalyst screening
Defined hydrochloride salt stoichiometry
Catalyst tolerance and enantioselectivity reproducibility
CNS-penetrant kinase inhibitor research
TPSA in CNS-favorable range and moderate predicted LogP
Permeability and solubility assays relevant to CNS exposure
Quote Request

Request a Quote for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.